

Spectroscopic Profile of Vinylidifluoroborane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vinylidifluoroborane

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This technical guide provides a comprehensive overview of the spectroscopic data available for **vinylidifluoroborane** ($\text{CH}_2=\text{CHBF}_2$). The information presented herein is crucial for the characterization and understanding of the molecular structure and bonding of this organoboron compound. This document summarizes key quantitative data from microwave, infrared, and Raman spectroscopy, details the experimental protocols used to obtain this data, and presents a diagrammatic representation of the experimental workflow.

Introduction

Vinylidifluoroborane is an organoboron compound of interest due to the potential for $\text{p}\pi\text{-p}\pi$ bonding interactions between the vinyl group and the vacant p-orbital of the boron atom. Spectroscopic analysis is a fundamental tool for elucidating the structural and electronic properties of such molecules. This guide collates and presents the key spectroscopic findings for **vinylidifluoroborane**.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **vinylidifluoroborane**.

Microwave Spectroscopy

Microwave spectroscopy has been employed to determine the rotational constants and dipole moment of **vinylidifluoroborane**, confirming its planar structure.[\[1\]](#)

Table 1: Rotational Constants and Inertial Defect for **Vinylidifluoroborane**[\[1\]](#)

Isotope	A (MHz)	B (MHz)	C (MHz)	Δ (amu Å ²)
CH ₂ CH ¹⁰ BF ₂	10393.31	4208.51	2992.20	0.032
CH ₂ CH ¹¹ BF ₂	10393.23	4088.08	2930.51	0.032

Table 2: Dipole Moment of **Vinylidifluoroborane**[\[1\]](#)

Component	Value (D)
μ_a	1.69 ± 0.04
μ_e	0.37 ± 0.02
Total (μ)	1.74 ± 0.04

Infrared and Raman Spectroscopy

A complete vibrational assignment for **vinylidifluoroborane** has been proposed based on infrared and Raman spectra of the gas and solid phases.[\[1\]](#)

Table 3: Vibrational Assignments for **Vinylidifluoroborane** (Gas Phase)[\[1\]](#)

Mode	Assignment	Wavenumber (cm ⁻¹)
V ₁	CH ₂ asym. stretch	3120
V ₂	C-H stretch	3040
V ₃	CH ₂ sym. stretch	3030
V ₄	C=C stretch	1625
V ₅	CH ₂ scissoring	1420
V ₆	¹¹ B F ₂ asym. stretch	1380
V ₇	¹⁰ B F ₂ asym. stretch	1430
V ₈	C-H rock	1290
V ₉	¹¹ B F ₂ sym. stretch	920
V ₁₀	¹⁰ B F ₂ sym. stretch	950
V ₁₁	CH ₂ wag	805
V ₁₂	C-B stretch	720
V ₁₃	CH ₂ twist	610
V ₁₄	BF ₂ wag	550
V ₁₅	C-H rock	480
V ₁₆	BF ₂ rock	350
V ₁₇	C-C-B bend	250
V ₁₈	BF ₂ torsion	103

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H, ¹¹B, ¹³C, and ¹⁹F NMR data for **vinyl difluoroborane** were not found in the surveyed literature. However, general principles of NMR spectroscopy for organofluoroborates are well-established.^[2] For a molecule like **vinyl difluoroborane**, one would expect to observe:

- ^1H NMR: Signals corresponding to the vinyl protons, with coupling patterns indicating their relative positions.
- ^{11}B NMR: A characteristic signal whose chemical shift would provide information about the electronic environment of the boron atom. Coupling to the adjacent fluorine atoms would likely result in a triplet.
- ^{13}C NMR: Resonances for the two vinyl carbons. The carbon bonded to boron would likely show coupling to both ^{11}B and ^{19}F .
- ^{19}F NMR: A signal for the two equivalent fluorine atoms, which would be split into a quartet by the ^{11}B nucleus and would also show coupling to the vinyl protons.[\[3\]](#)

Mass Spectrometry

Detailed mass spectrometry data for **vinylidifluoroborane** was not available in the reviewed literature. In a mass spectrum, one would anticipate observing the molecular ion peak and fragmentation patterns corresponding to the loss of fluorine, the vinyl group, or other fragments, which would help confirm the molecular weight and structure.

Experimental Protocols

The following methodologies are based on the key experiments cited for **vinylidifluoroborane**.
[\[1\]](#)

Synthesis of Vinylidifluoroborane

Vinylidifluoroborane was prepared by the reaction of trivinylborane with boron trifluoride. The reactants were handled in a glass and stainless steel manifold equipped with greaseless stopcocks.

Microwave Spectroscopy

The microwave spectra of $\text{CH}_2\text{CH}^{10}\text{BF}_2$ and $\text{CH}_2\text{CH}^{11}\text{BF}_2$ were recorded from 12.4 to 40.0 GHz. A- and B-type transitions were observed, and assignments were made for the ground and several excited vibrational states. The waveguide was cooled with Dry Ice.

Infrared Spectroscopy

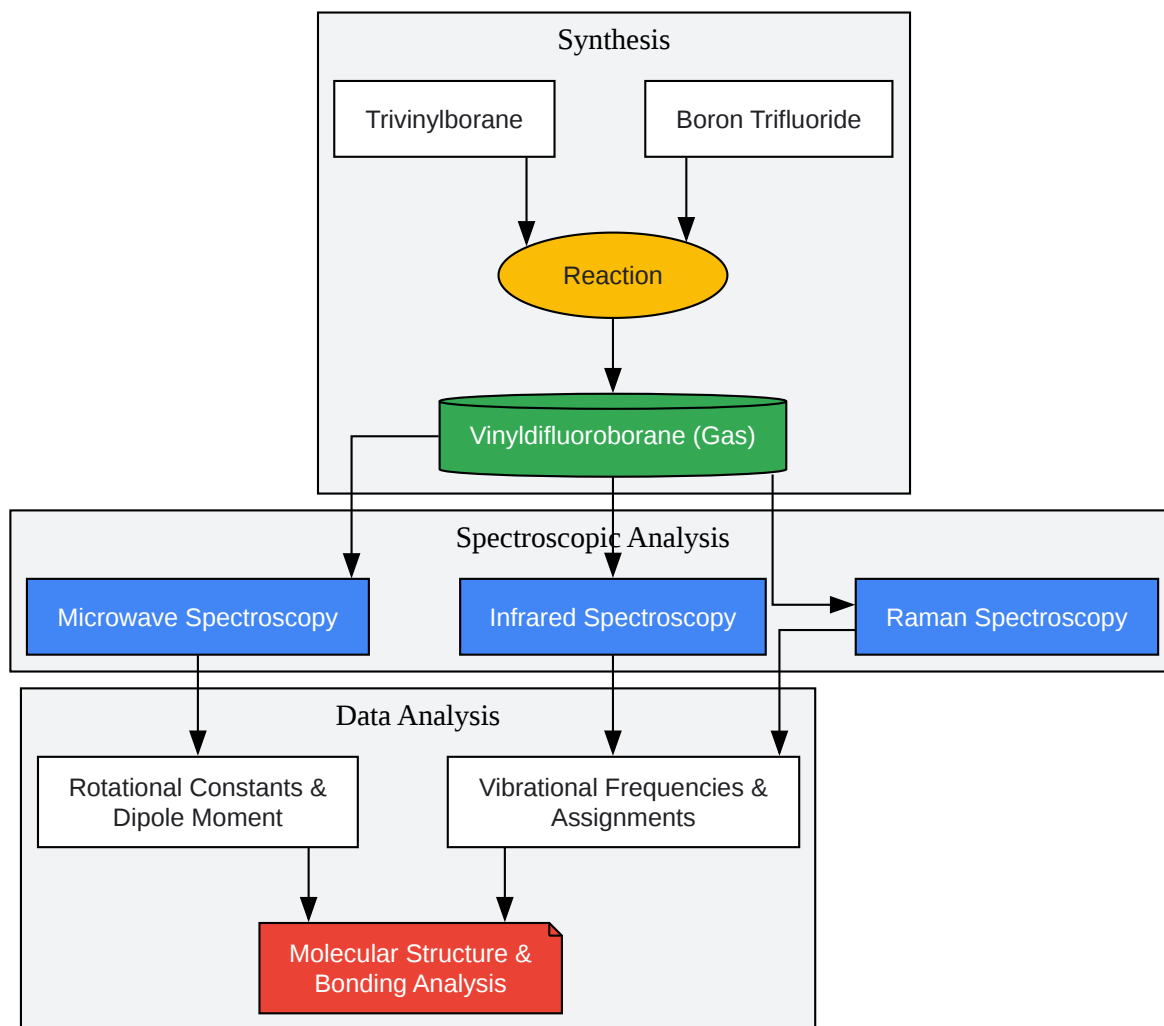
Infrared spectra were recorded for both the gas and solid phases from 200 to 4000 cm^{-1} .

Raman Spectroscopy

Raman spectra were recorded for the gas and solid phases from 0 to 3500 cm^{-1} . The internal torsional mode was observed at 103 cm^{-1} in the Raman spectrum of the gas.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **vinylidifluoroborane**, from synthesis to data analysis.



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Caption: Workflow for the synthesis and spectroscopic analysis of **vinylidifluoroborane**.

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